(5Z)-5-[5-bromo-2-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a propynyl ether, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of the corresponding phenyl compound using bromine or N-bromosuccinimide (NBS) under controlled conditions. The propynyl ether group is introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
The final step involves the formation of the imidazolidinone core, which can be achieved through a cyclization reaction using appropriate reagents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the synthesis process is typically optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a brominated phenyl group, a propynyl ether, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H21BrN2O2S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H21BrN2O2S/c1-3-11-25-18-10-9-15(21)12-14(18)13-17-19(24)23(20(26)22(17)2)16-7-5-4-6-8-16/h1,9-10,12-13,16H,4-8,11H2,2H3/b17-13- |
InChI Key |
HDSIVZFKRRPLQG-LGMDPLHJSA-N |
Isomeric SMILES |
CN1/C(=C\C2=C(C=CC(=C2)Br)OCC#C)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C2)Br)OCC#C)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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